molecular formula C17H13F3N4O2S B2453916 N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide CAS No. 2097924-36-0

N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide

カタログ番号: B2453916
CAS番号: 2097924-36-0
分子量: 394.37
InChIキー: LBVNDCBFMKOSJZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{[3-(Pyridin-4-yl)pyrazin-2-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide (CAS 2097924-36-0) is a synthetic sulfonamide derivative of interest in medicinal chemistry and neuroscience research. This compound features a molecular formula of C17H13F3N4O2S and a molecular weight of 394.4 g/mol . Its structure incorporates a pyrazine core linked to a pyridine ring and a benzene sulfonamide group with a trifluoromethyl substituent, characteristics that are often explored for their potential in enzyme inhibition and receptor modulation . Patent literature identifies this specific benzyl sulfonamide compound as a negative modulator of the NMDA receptor subunit NR2A, indicating its research value in the study of neurological pathways and conditions . The sulfonamide functional group is a established pharmacophore known to confer inhibitory activity against a range of enzymes, such as carbonic anhydrases , which are targets for research in diseases like glaucoma and epilepsy . Similarly, this group is also found in compounds investigated for their interactions with cholinesterases, which are relevant to Alzheimer's disease research . This product is offered with a commitment to quality and is intended for research purposes only. It is supplied in quantities ranging from 1mg to 40mg to support laboratory-scale investigations . This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemical compounds with appropriate safety precautions.

特性

IUPAC Name

N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]-2-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O2S/c18-17(19,20)13-3-1-2-4-15(13)27(25,26)24-11-14-16(23-10-9-22-14)12-5-7-21-8-6-12/h1-10,24H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVNDCBFMKOSJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCC2=NC=CN=C2C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and other therapeutic properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C15H13F3N4O2S
  • Molecular Weight : 368.35 g/mol
  • IUPAC Name : N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide

Biological Activity Overview

The biological activity of N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide has been explored in various studies. Below are key findings regarding its biological effects:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, substituted N-(pyrazin-2-yl)benzenesulfonamides have shown promising results against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL for certain derivatives .

CompoundMIC (μg/mL)Target Organism
4-amino-N-(pyrazin-2-yl)benzenesulfonamide6.25M. tuberculosis H37Rv
4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide6.25M. tuberculosis H37Rv

Antitumor Activity

The compound has also been investigated for its antitumor properties. Studies suggest that similar pyrazine derivatives can inhibit various kinases involved in tumor progression. For instance, compounds related to this class have been evaluated for their ability to inhibit B-Raf kinase and phosphoinositide 3-kinase (PI3K), both critical in cancer signaling pathways .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to interact with enzyme active sites, potentially inhibiting key enzymes involved in bacterial and cancer cell metabolism.
  • Targeting Specific Receptors : Research has indicated that similar compounds may target matrix metalloproteinases (MMPs), which are crucial for cancer cell invasion and metastasis .

Study on Antimicrobial Efficacy

A comparative study was conducted on a series of N-(pyrazin-2-yl)benzenesulfonamides to evaluate their antimicrobial efficacy against M. tuberculosis. The study highlighted the importance of the linker structure connecting the pyrazine core to the benzene ring, affecting the overall activity .

Evaluation of Antitumor Potential

In vitro assays were performed using human cancer cell lines to assess the antitumor potential of the compound. Results indicated significant inhibition of cell proliferation at concentrations ranging from 10 to 50 μM, suggesting that further development could lead to effective therapeutic agents against specific cancers.

Q & A

Advanced Research Question

  • ADMET prediction : Tools like SwissADME calculate logP (∼2.8), polar surface area (∼95 Ų), and CYP450 metabolism sites, highlighting potential oxidation at the pyrazine methyl group .
  • Metabolic stability assays : Liver microsome studies (human/rat) quantify NADPH-dependent degradation rates, with half-life improvements achieved via fluorination of the benzene ring .
  • Solubility enhancement : Co-solvent systems (e.g., PEG-400/water) or salt formation (e.g., sodium sulfonate) are modeled using Hansen solubility parameters .

How should researchers address contradictions in reported biological activity data across similar analogs?

Q. Data Contradiction Analysis

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize discrepancies. For example, IC50_{50} values for EGFR inhibition vary by 10-fold depending on enzyme source .
  • Off-target effects : Use selectivity panels (e.g., Eurofins KinaseProfiler) to confirm target specificity vs. related kinases (e.g., HER2 vs. EGFR) .
  • Structural validation : Re-examine crystallographic data for analogs to confirm binding mode consistency. For instance, pyridine N-oxide formation in some derivatives alters hydrogen bonding .

What experimental approaches validate the compound’s mechanism of action in cellular pathways?

Advanced Research Question

  • Phosphoproteomics : SILAC-based mass spectrometry identifies downstream targets (e.g., ERK1/2 phosphorylation) in treated vs. untreated cancer cell lines .
  • Gene knockout models : CRISPR-Cas9 deletion of putative targets (e.g., STAT3) in HEK293 cells confirms pathway dependency .
  • Thermal shift assays : Monitor protein melting shifts (ΔTm_m) to quantify compound binding to purified enzymes .

How can researchers mitigate synthetic challenges in scaling up the reaction?

Q. Methodological Guidance

  • Flow chemistry : Continuous processing improves heat dissipation during exothermic steps (e.g., sulfonamide coupling) and reduces byproduct formation .
  • Catalyst recycling : Immobilized Pd catalysts for Suzuki-Miyaura cross-coupling steps enhance turnover number (TON > 1,000) .
  • Purification : Flash chromatography (hexane/EtOAc gradients) or preparative HPLC (C18 columns) ensures >98% purity for in vivo studies .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。